

Gold-Platinum Nanoparticles for Biomedical Applications: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gold;platinum*

Cat. No.: *B14352064*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of gold-platinum (Au-Pt) nanoparticles and their diverse applications in biomedicine. From their fundamental physicochemical properties to their roles in advanced therapeutic and diagnostic strategies, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. This guide details the synthesis, characterization, and application of these versatile nanomaterials, with a focus on cancer therapy, drug delivery, and biosensing.

Introduction to Gold-Platinum Nanoparticles

Gold-platinum nanoparticles are a class of bimetallic nanomaterials that combine the unique properties of both gold and platinum. These nanoparticles can be synthesized as alloys, core-shell structures, or decorated nanoparticles, each with distinct characteristics and advantages for biomedical applications.^[1] The synergistic effects between gold and platinum often lead to enhanced catalytic activity, improved stability, and unique optical properties compared to their monometallic counterparts.^[1]

The localized surface plasmon resonance (LSPR) of gold nanoparticles imparts them with exceptional optical properties, making them suitable for applications like photothermal therapy (PTT) and bioimaging.^[2] Platinum is a well-known catalyst with excellent biocompatibility, making it ideal for nanzyme applications and enhancing the therapeutic efficacy of various

treatments.[3][4] The combination of these properties in Au-Pt nanoparticles opens up a wide range of possibilities for developing novel biomedical technologies.

Synthesis of Gold-Platinum Nanoparticles

The synthesis of Au-Pt nanoparticles with controlled size, shape, and composition is crucial for their biomedical applications. Various methods have been developed, with seed-mediated growth being one of the most common for producing core-shell nanostructures.

Experimental Protocol: Seed-Mediated Synthesis of Au@Pt Core-Shell Nanoparticles

This protocol describes a typical seed-mediated approach to synthesize gold-core platinum-shell (Au@Pt) nanoparticles.[5]

Materials:

- Gold(III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Chloroplatinic acid hexahydrate ($\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$)
- Sodium citrate dihydrate
- Ascorbic acid (AA)
- Polyvinylpyrrolidone (PVP)
- Ethylene glycol (EG)
- Deionized (DI) water

Procedure:

- Synthesis of Gold Nanoparticle Seeds (Au Seeds):
 - A solution of HAuCl_4 is brought to a boil with vigorous stirring.
 - A solution of sodium citrate is rapidly injected into the boiling HAuCl_4 solution.

- The color of the solution will change from yellow to deep red, indicating the formation of Au nanoparticles.
- The solution is kept boiling for an additional 15 minutes and then allowed to cool to room temperature.
- Growth of Platinum Shell on Au Seeds:
 - The prepared Au seed solution is diluted in DI water.
 - A solution of H_2PtCl_6 and a stabilizing agent like PVP are added to the Au seed solution under stirring.
 - A reducing agent, such as ascorbic acid, is added dropwise to the mixture.
 - The reaction is allowed to proceed for a set amount of time, during which the platinum shell forms on the gold core.
 - The resulting Au@Pt core-shell nanoparticles are purified by centrifugation and redispersion in DI water.[\[5\]](#)

Characterization: The size, morphology, and composition of the synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM), UV-Vis Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS).[\[6\]](#)

Key Biomedical Applications

Au-Pt nanoparticles have shown great promise in several biomedical fields, primarily due to their unique combination of properties.

Photothermal Therapy (PTT)

The strong LSPR absorption of the gold component in Au-Pt nanoparticles allows for efficient conversion of near-infrared (NIR) light into heat, which can be used to selectively ablate cancer cells.[\[2\]](#) The platinum shell can further enhance the photothermal conversion efficiency and stability of the nanoparticles.[\[7\]](#)

Quantitative Data: Photothermal Conversion Efficiency

Nanoparticle Type	Size (nm)	Laser Wavelength (nm)	Photothermal Conversion Efficiency (η)	Reference
Au@Pt Nanodots	2.5	808	50.53%	[7]
Pt-Au Nanoplates	-	1064	Excellent	[8]
Au Nanospheres	5-50	532	65-80.3%	[9]
Au@Pt Nanorings	-	1064	Excellent	[8]

Drug Delivery

The high surface area-to-volume ratio of Au-Pt nanoparticles makes them excellent candidates for drug delivery vehicles. Anticancer drugs, such as doxorubicin (DOX), can be loaded onto the surface of these nanoparticles through various mechanisms, including electrostatic interactions and covalent bonding.[10] The release of the drug can be triggered by internal stimuli, such as the acidic tumor microenvironment (low pH), or external stimuli, like NIR light in the case of PTT.[6][11]

Quantitative Data: Doxorubicin Loading and Release

Nanocarrier	Drug Loading Capacity (wt%)	Release at pH (Cumulative %)	Release at pH (Cumulative %)	Reference
Fe ₃ O ₄ @Si-CRG	12.3	~80% (after 5h)	~25% (after 5h)	[5]
Polymer-DOX NPs	-	~75%	~22.6%	[11]
Au-dox	-	~80% (after 24h)	~20% (after 24h)	[6]
Hollow Gold Nanospheres	63	pH-dependent	pH-dependent	[10]

Nanozymes and Biosensing

Au-Pt nanoparticles can exhibit enzyme-like activities, acting as "nanozymes." A common example is their peroxidase-like activity, where they can catalyze the oxidation of substrates in the presence of hydrogen peroxide (H_2O_2), leading to a colorimetric change that can be used for biosensing applications.[\[12\]](#) This property is valuable for developing sensitive and robust diagnostic assays.

Quantitative Data: Peroxidase-like Activity of Au-Pt Nanozymes

Nanozyme	K_m (mM) (for TMB)	V_{max} (10^{-8} M s $^{-1}$)	k_{cat} (s $^{-1}$)	Reference
Au@Pt ₄ L NPs	-	-	4.25×10^6	[3]
Au@Pt Nanozyme	Comparable to HRP	-	-	
Ag-Pt HNPs	-	96	1.1×10^6	[12]
Tetrametallic Au@Ag-Pd-Pt	0.32 (for H_2O_2)	-	-	[13]

Cytotoxicity and Cancer Cell Inhibition

Au-Pt nanoparticles have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of cell death often involves the generation of reactive oxygen species (ROS), leading to apoptosis.[\[14\]](#)[\[15\]](#) The efficacy of these nanoparticles can be quantified by determining their half-maximal inhibitory concentration (IC₅₀).

Quantitative Data: Cytotoxicity of Gold and Platinum-based Nanoparticles

Nanoparticle	Cell Line	IC50 (µg/mL)	Reference
Lc-GNPs	MCF-7	26.91	[16] [17]
Lc-GNPs	HeLa	45.51	[16] [17]
Pt/TiO ₂ (NPt)	HeLa	53.74 ± 2.95	[18] [19]
Pt/TiO ₂ (NPt)	DU-145	75.07 ± 5.48	[18] [19]

Experimental Protocols for Key Assays

Protocol for Evaluating Peroxidase-Like Activity

This protocol outlines the steps to assess the peroxidase-like activity of Au-Pt nanozymes using a chromogenic substrate like 3,3',5,5'-tetramethylbenzidine (TMB).[\[20\]](#)[\[21\]](#)

Materials:

- Au-Pt nanoparticle suspension
- TMB solution
- Hydrogen peroxide (H₂O₂) solution
- Acetate buffer (pH 4.0)
- 96-well plate
- Microplate reader

Procedure:

- In a 96-well plate, add the Au-Pt nanoparticle suspension to the acetate buffer.
- Add the TMB solution to the wells.
- Initiate the reaction by adding the H₂O₂ solution.
- Immediately measure the absorbance at 652 nm using a microplate reader.

- Monitor the change in absorbance over time to determine the reaction kinetics.
- The Michaelis-Menten kinetics can be determined by varying the concentration of TMB and H₂O₂.[\[13\]](#)

Protocol for MTT Cytotoxicity Assay

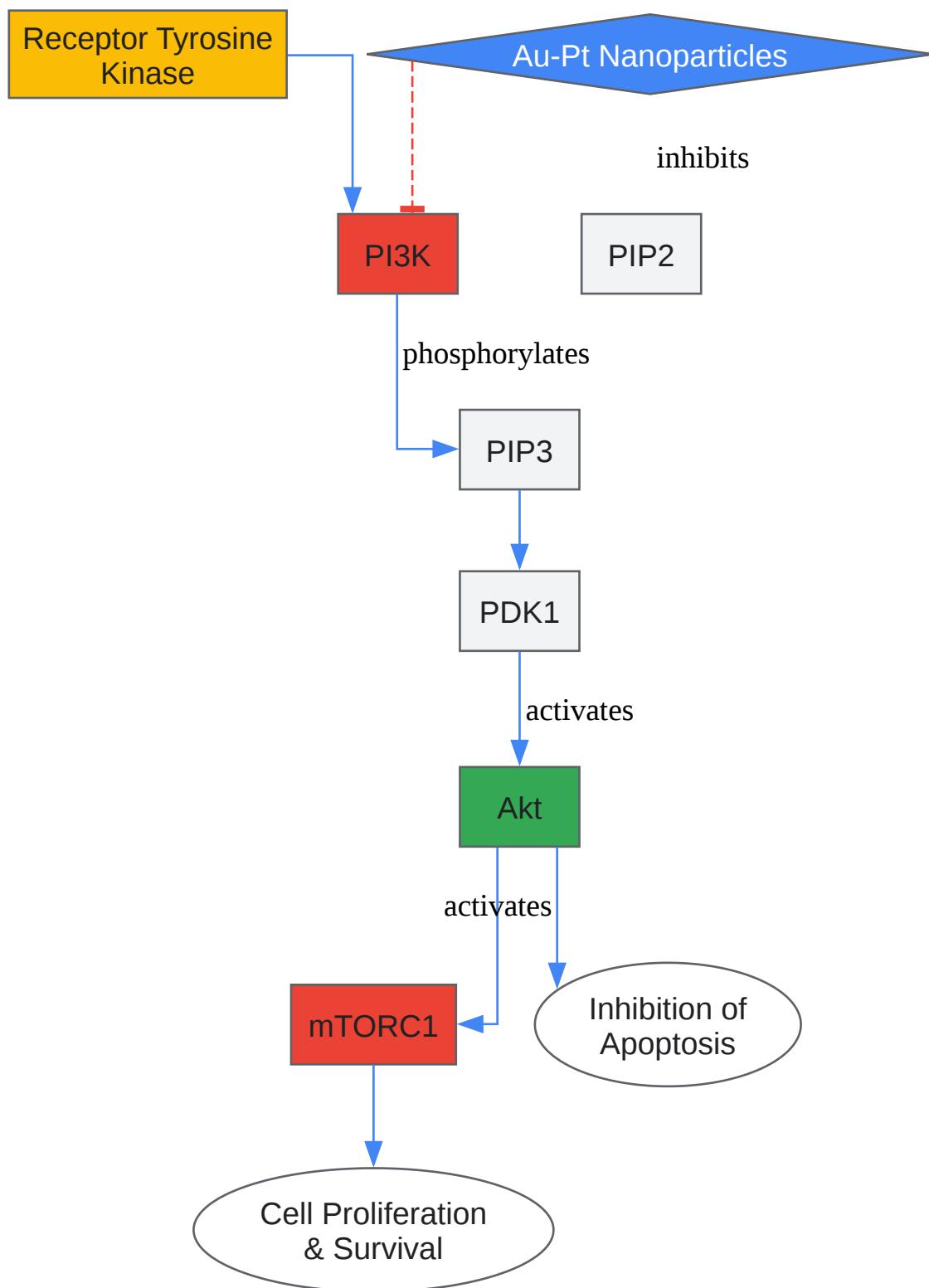
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[\[22\]](#)

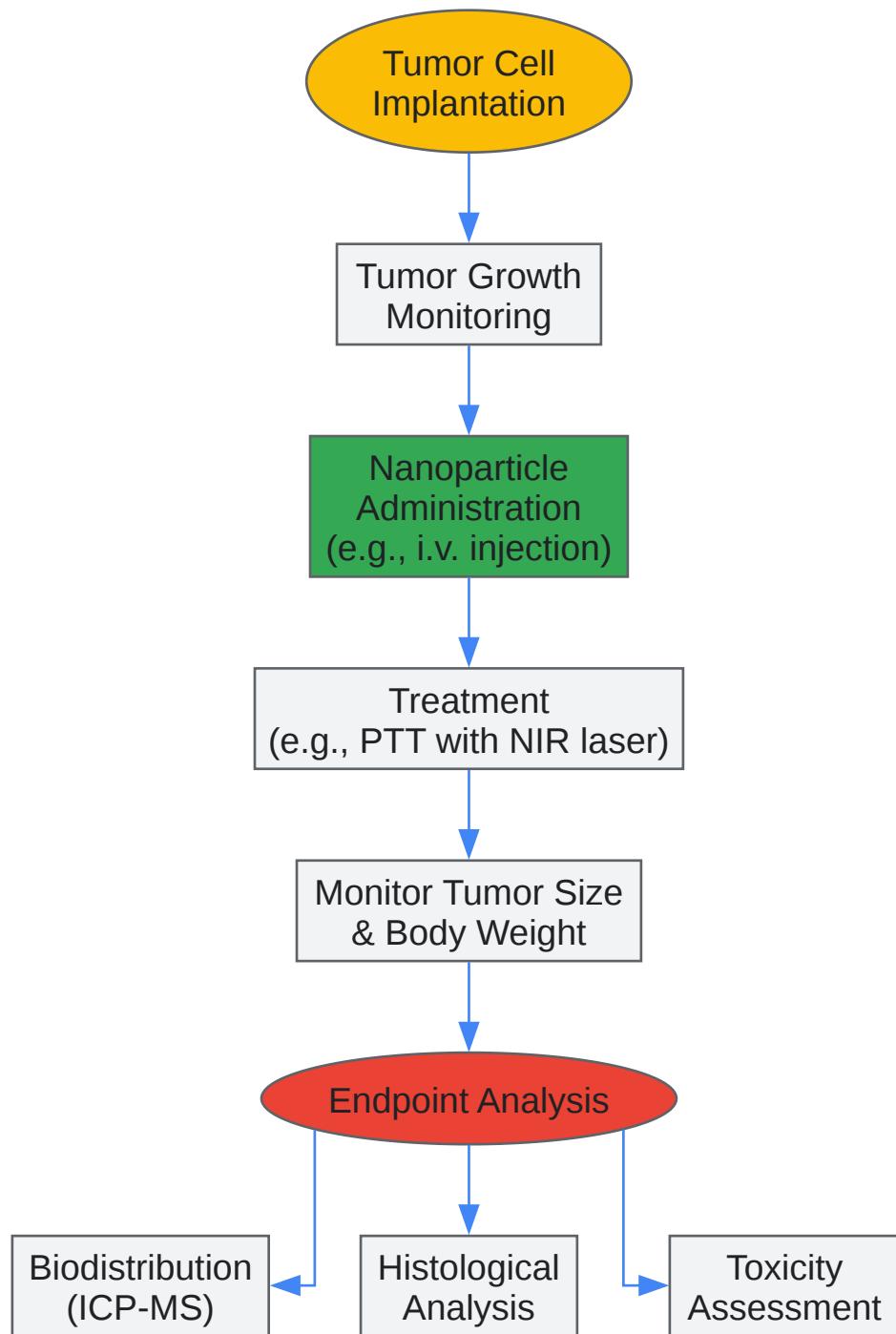
Materials:

- Cancer cell lines (e.g., MCF-7, HeLa)
- Cell culture medium
- Au-Pt nanoparticle suspensions at various concentrations
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates and allow them to adhere overnight.
- Replace the medium with fresh medium containing different concentrations of the Au-Pt nanoparticles.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.


- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at approximately 570 nm using a microplate reader.
- Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.[16][17]


Signaling Pathways and In Vivo Applications

Modulation of Cellular Signaling Pathways

Au-Pt nanoparticles can influence key cellular signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.[20][23] These pathways regulate cell proliferation, survival, and apoptosis. The ability of nanoparticles to modulate these pathways is a critical aspect of their anticancer mechanism. For instance, platinum nanoclusters have been shown to activate autophagy by inhibiting the PI3K/AKT/mTOR pathway in cisplatin-resistant ovarian cancer cells.[20]

Diagram: Simplified PI3K/Akt Signaling Pathway

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 3. Atomic Pt-Layer-Coated Au Peroxidase Nanozymes with Enhanced Activity for Ultrasensitive Colorimetric Immunoassay of Interleukin-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Magnetic Driven Nanocarriers for pH-Responsive Doxorubicin Release in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface area and pore size characteristics of nanoporous gold subjected to thermal, mechanical, or surface modification studied using gas adsorption isotherms, cyclic voltammetry, thermogravimetric analysis, and scanning electron microscopy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exceptionally High Payload of Doxorubicin in Hollow Gold Nanospheres for Near-Infrared Light-Triggered Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems [mdpi.com]
- 12. media.sciltp.com [media.sciltp.com]
- 13. Tetrametallic Au@Ag-Pd-Pt Nanozyme with Surface-Exposed Active Sites for Enhanced Catalytic Activity | MDPI [mdpi.com]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. Chitosan gold nanoparticles induce cell death in HeLa and MCF-7 cells through reactive oxygen species production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sustainable Gold Nanoparticles Possessed Significant Activity Against Cancer Cell Lines (MCF-7, HeLa, and A549) [ppam.semnan.ac.ir]
- 17. researchgate.net [researchgate.net]
- 18. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]
- 20. Novel Platinum Nanoclusters Activate PI3K/AKT/mTOR Signaling Pathway-Mediated Autophagy for Cisplatin-Resistant Ovarian Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Porous Au@Pt nanoparticles with superior peroxidase-like activity for colorimetric detection of spike protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantification of cellular uptake of gold nanoparticles via scattering intensity changes in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tumor-Targeted Synergistic Blockade of MAPK and PI3K from a Layer-by-Layer Nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gold-Platinum Nanoparticles for Biomedical Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14352064#exploratory-research-on-gold-platinum-for-biomedical-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com